REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:9].Cl.[C:11](=[O:14])([O-])[O-].[K+].[K+].[CH:17](OC(C)C)([CH3:19])[CH3:18]>C(O)(C)C.C(OCC)(=O)C.O>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]2[C:4]([CH:18]=[C:17]([CH:11]=[O:14])[CH:19]=[N:9]2)=[CH:5][CH:6]=1 |f:2.3.4|
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Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1N)N
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Name
|
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis-tetrafluoroborate
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Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
precipitate
|
Quantity
|
61.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 70° C. for 5 hrs
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water, acetonitrile and isopropyl ether
|
Type
|
STIRRING
|
Details
|
was vigorously stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating at 90° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained crude product
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C=C(C=NC2=C1C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |